Cefamandole Impurity C Sodium Salt
Description
Chemical Identity and Classification
Cefamandole Impurity C Sodium Salt is a structurally defined degradation product or synthetic byproduct associated with the antibiotic cefamandole and its prodrug form, cefamandole nafate. Its chemical identity is characterized as follows:
- Systematic IUPAC Name : Sodium (6R,7R)-7-[[(2R)-2-acetyloxy-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.
- Molecular Formula : C₂₀H₁₉N₆NaO₆S₂.
- Molecular Weight : 528.53 g/mol.
- CAS Registry Number : 36922-16-4.
The compound features a β-lactam core, a tetrazole-thiomethyl side chain at position 3, and an acetylated mandeloyl group at position 7 (Figure 1). Its classification as a "specified impurity" under European Pharmacopoeia (EP) and United States Pharmacopeia (USP) guidelines reflects its relevance in quality control protocols.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 36922-16-4 |
| Molecular Formula | C₂₀H₁₉N₆NaO₆S₂ |
| Exact Mass | 528.088 g/mol |
| XLogP3 | -1.3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 11 |
Historical Context in Pharmaceutical Research
Cefamandole, a second-generation cephalosporin, was introduced in the 1970s to address broader Gram-negative bacterial coverage compared to first-generation analogs. The discovery of its impurities, including Impurity C, emerged during efforts to standardize manufacturing processes and comply with evolving regulatory requirements. Early studies identified Impurity C as a product of incomplete ester hydrolysis or acetylation side reactions during cefamandole nafate synthesis.
The patent US3947415A (1976) highlighted methods to resolve impurities in cefamandole sodium using L(-) ethyl lactate crystallization, underscoring the industry’s focus on purity even before modern chromatographic techniques became widespread. By the 2000s, advanced analytical tools like HPLC-MS enabled precise structural elucidation of such impurities.
Significance in Pharmaceutical Quality Control
This compound is critical in quality control for two reasons:
- Regulatory Compliance : EP and USP monographs mandate strict limits for unspecified impurities (≤0.5%) and specified impurities like Impurity C (≤0.3%) in cefamandole nafate formulations.
- Stability Monitoring : Impurity C arises from acetyl group retention during synthesis or storage, serving as a stability indicator. Elevated levels signal degradation, necessitating process adjustments.
Table 2: Regulatory Limits for Cefamandole-Related Impurities
| Impurity | EP Limit (%) | USP Limit (%) |
|---|---|---|
| Unspecified | ≤0.5 | ≤0.5 |
| Impurity C | ≤0.3 | ≤0.3 |
| Total Impurities | ≤2.0 | ≤2.0 |
A 2022 study employing HPLC/HPSEC revealed that Impurity C constitutes ~0.15–0.25% in commercial cefamandole nafate batches, well within permissible thresholds.
Relationship to Cefamandole and Cefamandole Nafate
This compound is structurally related to both cefamandole and its prodrug, cefamandole nafate:
- Cefamandole : The active antibiotic, with a hydroxyl group at the mandeloyl side chain (C₈H₁₈N₆O₅S₂).
- Cefamandole Nafate : A formate ester prodrug (C₁₉H₁₇N₆NaO₆S₂) designed to enhance solubility, which hydrolyzes to cefamandole in vivo.
- Impurity C : Differs by an acetyl group replacing the formyl ester in cefamandole nafate, making it a synthetic byproduct or degradation intermediate.
Structural Comparison
$$
\text{Cefamandole Nafate: } \text{R = OCHO} \quad \text{vs.} \quad \text{Impurity C: } \text{R = OCOCH}_3
$$
This acetylation likely occurs during manufacturing if acetic anhydride contaminates the formylation step.
Figure 1: Structural Relationship
Cefamandole Nafate Cefamandole Impurity C
OCHO OCOCH3
↓ ↓
R-O-C-Ph-CH(NHCO-Cephem) R-O-C-Ph-CH(NHCO-Cephem)
Properties
CAS No. |
36922-16-4 |
|---|---|
Molecular Formula |
C20H19N6NaO6S2 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2R)-2-acetyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H20N6O6S2.Na/c1-10(27)32-15(11-6-4-3-5-7-11)16(28)21-13-17(29)26-14(19(30)31)12(8-33-18(13)26)9-34-20-22-23-24-25(20)2;/h3-7,13,15,18H,8-9H2,1-2H3,(H,21,28)(H,30,31);/q;+1/p-1/t13-,15-,18-;/m1./s1 |
InChI Key |
UTRXFMNJSPANIM-ZRCLMYKLSA-M |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-].[Na+] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(acetyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, monosodium salt, [6R-[6α,7β(R*)]]- (9CI) |
Origin of Product |
United States |
Preparation Methods
Yield and Purity
Stability Considerations
-
Thermal sensitivity : All methods require temperatures ≤30°C to prevent β-lactam ring degradation.
-
Solvent selection : Non-aqueous media (e.g., acetonitrile/isopropanol) in Method 1 reduce hydrolysis risks.
Industrial Scalability and Challenges
Method 1’s multi-step process demands stringent solvent recovery systems, increasing operational costs. Method 2’s reliance on sodium hydroxide necessitates precise pH control to avoid over-hydrolysis. Method 3’s use of acetone-formic acid mixtures introduces corrosion risks in equipment .
Chemical Reactions Analysis
Cefamandole Impurity C Sodium Salt undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions vary depending on the desired reaction, including temperature, pH, and solvent choice.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
Scientific Research Applications
Cefamandole Impurity C Sodium Salt has several significant applications across different scientific domains:
-
Chemistry
- Stability Studies : It is utilized to investigate the stability and degradation pathways of cephalosporin antibiotics, providing insights into their chemical behavior under various conditions .
- Synthesis Research : The compound serves as a reference material in synthetic chemistry, aiding in the development of new antibiotics and understanding the by-products formed during synthesis .
-
Biology
- Antibiotic Interaction Studies : Researchers use it to explore interactions between antibiotics and bacterial enzymes, particularly focusing on how impurities affect antibiotic efficacy .
- Mechanisms of Action : It helps elucidate the molecular mechanisms by which beta-lactam antibiotics exert their effects, particularly through binding to penicillin-binding proteins (PBPs) within bacterial cell walls .
-
Medicine
- Pharmacokinetics and Pharmacodynamics : The compound is important in studying the pharmacokinetic profiles and dynamics of cephalosporin antibiotics, contributing to the optimization of therapeutic regimens .
- Clinical Microbiology : It is employed in antimicrobial susceptibility testing against various microbial isolates, assisting medical microbiologists in recommending effective treatments .
- Quality Control
Biochemical Properties
This compound exhibits several biochemical characteristics that are essential for its applications:
- Molecular Formula : C₁₈H₁₇N₆NaO₅S₂
- Solubility : Soluble in water, methanol, and DMSO, facilitating its use in various laboratory settings .
- Mechanism of Action : The compound binds specifically to PBPs, inhibiting cell wall synthesis in bacteria, which leads to bactericidal effects .
-
Stability Testing Study :
In a recent study published in PubMed, researchers investigated the degradation pathways of cefamandole and its impurities under various pH conditions. The results highlighted that this compound exhibited significant stability compared to other impurities, suggesting its potential as a quality control marker during antibiotic formulation . -
Microbial Interaction Study :
A study conducted by Cayman Chemical explored the interactions between this compound and penicillin-binding proteins in Escherichia coli. The findings demonstrated that this impurity could modulate the binding efficacy of cefamandole, affecting its overall antibacterial activity . -
Pharmacokinetic Analysis :
Research published in DrugBank examined the pharmacokinetics of cefamandole formulations containing impurity C sodium salt. This study provided insights into absorption rates and bioavailability, essential for optimizing dosing regimens in clinical settings .
Mechanism of Action
Cefamandole Impurity C Sodium Salt, like cefamandole, exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The molecular targets include various penicillin-binding proteins, and the pathways involved are those related to cell wall synthesis and maintenance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Cefamandole Impurity C Sodium Salt shares structural relationships with impurities found in other cephalosporins, particularly those involving β-lactam ring instability or side-chain modifications. Key comparisons include:
Analytical Challenges
This compound requires specific HPLC methodologies for accurate quantification, as non-specific assays (e.g., microbiological) may misidentify cefamandole nafate as the active sodium salt, leading to overestimation of potency . In contrast, impurities in cefazolin and cefotetan are often detected via size-exclusion chromatography due to their polymeric nature .
Allergenic Potential
Cefamandole’s R1 hydroxybenzyl group is linked to higher allergenic cross-reactivity (~39% in penicillin-allergic patients) compared to third-generation cephalosporins like ceftriaxone (3%) . Impurity C’s structural similarity to the parent compound may exacerbate immunogenic responses, whereas cefonicid’s sulfomethyl group reduces such risks .
Key Research Findings
- Stability : Cefamandole nafate’s hydrolysis to cefamandole is pH- and temperature-dependent, with Impurity C formation accelerated at alkaline conditions .
- Clinical Impact : In cesarean section irrigation, cefamandole nafate (4.6% endometritis rate) outperformed other cephalosporins, likely due to lower impurity loads .
- Regulatory Considerations : Impurities like cefamandole free acid are excluded from pharmacopeial limits if they contribute to assay results, but Impurity C requires stringent control due to undefined toxicity .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying Cefamandole Impurity C Sodium Salt in pharmaceutical formulations?
- Methodological Answer : Cefamandole Impurity C (O-acetylcefamandole) can be identified using reverse-phase HPLC with a C18 column and a mobile phase of methanol-water-acetic acid (30:70:0.1) for baseline separation from the parent compound and other impurities . Structural confirmation requires complementary techniques like NMR for functional group analysis and LC-MS for molecular weight verification (480.5 g/mol) .
| Technique | Parameters | Key Application |
|---|---|---|
| HPLC | C18 column, 254 nm UV detection | Separation and quantification |
| NMR | 1H/13C spectroscopy | Structural elucidation of acetyl group |
| LC-MS | ESI+ mode | Molecular weight confirmation |
Q. How can researchers quantify Impurity C in the presence of co-eluting degradation products?
- Methodological Answer : Use a stability-indicating HPLC method with gradient elution to resolve degradation products. Validate selectivity by forced degradation studies (acid/alkali hydrolysis, oxidation). Quantify Impurity C using a calibrated reference standard, ensuring linearity (1–10 µg/mL) and precision (RSD <2%) .
Advanced Research Questions
Q. What experimental strategies mitigate discrepancies in pharmacokinetic data caused by Impurity C interference?
- Methodological Answer : Impurity C may co-elute with cefamandole in non-specific assays (e.g., microbiological methods), leading to overestimation of drug concentration. Use HPLC with diode-array detection (DAD) to distinguish impurities via UV spectra. Validate assay specificity using spiked samples with 0.1–1.0% Impurity C . For in vivo studies, monitor esterase activity, as Impurity C (an acetylated form) may hydrolyze unpredictably in serum .
Q. How does the stability of Cefamandole sodium salt vary under different storage conditions, and what role does Impurity C play?
- Methodological Answer : Cefamandole sodium salt degrades rapidly in aqueous solutions (t½ = 36 min in serum at 25°C), forming Impurity C via acetylation. Conduct accelerated stability studies (40°C/75% RH) with LC-MS to track degradation pathways. Store lyophilized samples under nitrogen at -20°C to minimize hydrolysis and acetyl impurity formation .
| Condition | Degradation Pathway | Key Impurity | Mitigation Strategy |
|---|---|---|---|
| High humidity | Hydrolysis | Impurity A (formylmandeloyl derivative) | Desiccant packaging |
| Serum exposure | Esterase activity | Impurity C | Use stabilized formulations |
Q. What chromatographic parameters resolve batch-to-batch variability in Impurity C levels during method validation?
- Methodological Answer : Optimize column temperature (25–30°C) and mobile phase pH (2.5–3.0) to improve peak symmetry. Include system suitability tests with resolution ≥2.0 between cefamandole and Impurity C. For variability >5%, employ orthogonal methods like capillary electrophoresis (CE) to confirm impurity profiles .
Q. How can researchers differentiate Impurity C from isomeric impurities in cefamandole formulations?
- Methodological Answer : Isomeric impurities (e.g., L-form derivatives) require chiral chromatography with a cellulose-based column and polar organic mobile phase. Compare retention times and MS/MS fragmentation patterns with synthetic standards. For structural ambiguity, use 2D NMR (NOESY) to confirm spatial arrangements .
Data Contradiction Analysis
Q. How should researchers address conflicting stability data between cefamandole sodium salt and its nafate ester?
- Methodological Answer : The sodium salt is inherently less stable than the nafate ester due to the absence of a protective formyl group. Re-evaluate study conditions: sodium salt degrades rapidly in serum (t½ = 36 min) vs. nafate ester (t½ = 6 h). Use coulometric assays to verify purity without reference standards, as electrochemical methods are less prone to matrix interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
